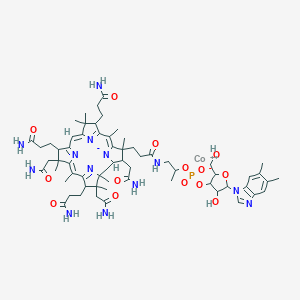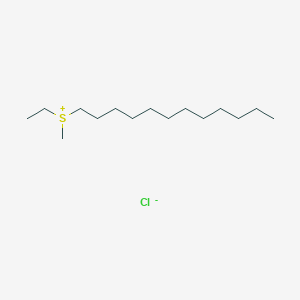![molecular formula C12H13N3O3S B224659 N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)
N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide, commonly known as MPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPA is a sulfonamide derivative, which has been synthesized using different methods. The synthesis of MPA and its applications have been studied extensively, and the compound has been found to have several biochemical and physiological effects, making it a potential candidate for various research studies.
Mécanisme D'action
The mechanism of action of MPA is not fully understood. However, studies have shown that MPA inhibits the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. MPA has also been found to inhibit the activity of histone deacetylases, which are enzymes that play a vital role in gene expression.
Effets Biochimiques Et Physiologiques
MPA has several biochemical and physiological effects. Studies have shown that MPA can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. MPA has also been found to have anti-inflammatory properties and can inhibit the activity of inflammatory cytokines. Additionally, MPA has been found to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using MPA in lab experiments is its high potency and specificity. MPA has been found to have a high affinity for carbonic anhydrase and histone deacetylases, making it an ideal candidate for various research studies. However, one of the limitations of using MPA in lab experiments is its potential toxicity. Studies have shown that MPA can be toxic to certain cell types, and caution should be exercised when using MPA in lab experiments.
Orientations Futures
The potential applications of MPA in various fields of scientific research are extensive. Some of the future directions for research on MPA include its potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Further studies are also needed to understand the mechanism of action of MPA and to identify potential side effects and toxicity issues. Additionally, studies are needed to explore the potential use of MPA in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, MPA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of MPA and its applications have been studied extensively, and the compound has been found to have several biochemical and physiological effects, making it a potential candidate for various research studies. Further research is needed to fully understand the potential applications of MPA and its mechanism of action.
Méthodes De Synthèse
The synthesis of MPA has been achieved using different methods. One of the most common methods involves the reaction of 4-aminobenzenesulfonamide with 3-methyl-1H-pyrazole-5-carboxylic acid, followed by the addition of acetic anhydride. Another method involves the reaction of 4-aminobenzenesulfonamide with 3-methyl-1H-pyrazole-5-carboxamide, followed by the addition of acetic anhydride. Both methods have been found to be effective in synthesizing MPA.
Applications De Recherche Scientifique
MPA has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of MPA is in the field of cancer research. Studies have shown that MPA has anti-cancer properties and can inhibit the growth of cancer cells. MPA has also been studied for its potential applications in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide |
|---|---|
Formule moléculaire |
C12H13N3O3S |
Poids moléculaire |
279.32 g/mol |
Nom IUPAC |
N-[4-(3-methylpyrazol-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C12H13N3O3S/c1-9-7-8-15(14-9)19(17,18)12-5-3-11(4-6-12)13-10(2)16/h3-8H,1-2H3,(H,13,16) |
Clé InChI |
WLPZUPNLGCIWCP-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
SMILES canonique |
CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)



![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)




